1H-Benzimidazole,2-(1-butenyl)-(9CI)
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Overview
Description
1H-Benzimidazole,2-(1-butenyl)-(9CI) is an organic compound with the molecular formula C11H12N2. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a benzimidazole core substituted with a butenyl group at the second position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,2-(1-butenyl)-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the butenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with an aldehyde (such as butanal) under acidic conditions to form the benzimidazole core.
Alkylation: The resulting benzimidazole is then alkylated with a suitable butenyl halide (such as 1-bromo-1-butene) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 1H-Benzimidazole,2-(1-butenyl)-(9CI) may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,2-(1-butenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The butenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds with various functional groups.
Scientific Research Applications
1H-Benzimidazole,2-(1-butenyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-(1-butenyl)-(9CI) involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound without the butenyl substitution.
2-Methyl-1H-benzimidazole: A similar compound with a methyl group instead of a butenyl group.
2-Phenyl-1H-benzimidazole: A compound with a phenyl group at the second position.
Uniqueness
1H-Benzimidazole,2-(1-butenyl)-(9CI) is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The butenyl group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Properties
CAS No. |
146350-89-2 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
0 |
Synonyms |
1H-Benzimidazole,2-(1-butenyl)-(9CI) |
Origin of Product |
United States |
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